molecular formula C15H23NO B15280652 1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol

1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol

Cat. No.: B15280652
M. Wt: 233.35 g/mol
InChI Key: QNWATHBWQIUHJN-UHFFFAOYSA-N
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Description

1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexanol core substituted with a 4-ethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-ethylphenylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of 1-(((4-Ethylphenyl)amino)methyl)cyclohexanone.

    Reduction: Formation of a more saturated cyclohexanol derivative.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(((4-Methylphenyl)amino)methyl)cyclohexan-1-ol
  • 1-(((4-Propylphenyl)amino)methyl)cyclohexan-1-ol
  • 1-(((4-Isopropylphenyl)amino)methyl)cyclohexan-1-ol

Uniqueness

1-(((4-Ethylphenyl)amino)methyl)cyclohexan-1-ol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetics and pharmacodynamics compared to its analogs.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

1-[(4-ethylanilino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C15H23NO/c1-2-13-6-8-14(9-7-13)16-12-15(17)10-4-3-5-11-15/h6-9,16-17H,2-5,10-12H2,1H3

InChI Key

QNWATHBWQIUHJN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NCC2(CCCCC2)O

Origin of Product

United States

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